4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(Methylphenylamino)methylene]amino]-benzoic acid is an organic compound with the molecular formula C15H14N2O2. This compound is known for its unique chemical structure, which includes a benzoic acid moiety linked to a methylphenylamino group through a methylene bridge. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[[(Methylphenylamino)methylene]amino]-benzoic acid typically involves the reaction of benzoic acid derivatives with methylphenylamine under specific conditions. One common method involves the condensation reaction between 4-aminobenzoic acid and N-methyl-N-phenylformamide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
4-[[(Methylphenylamino)methylene]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[[(Methylphenylamino)methylene]amino]-benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[[(Methylphenylamino)methylene]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
4-[[(Methylphenylamino)methylene]amino]-benzoic acid can be compared with other similar compounds, such as:
4-aminobenzoic acid: This compound is a precursor in the synthesis of 4-[[(Methylphenylamino)methylene]amino]-benzoic acid and shares similar chemical properties.
N-methyl-N-phenylformamide: Another precursor used in the synthesis, which also exhibits similar reactivity patterns.
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 4-nitrobenzoic acid have similar structural features but differ in their functional groups, leading to different chemical behaviors.
Eigenschaften
CAS-Nummer |
65816-21-9 |
---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
methyl 4-[(N-ethylanilino)methylideneamino]benzoate |
InChI |
InChI=1S/C17H18N2O2/c1-3-19(16-7-5-4-6-8-16)13-18-15-11-9-14(10-12-15)17(20)21-2/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
ZDDRRCKWBZPVMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C=NC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.